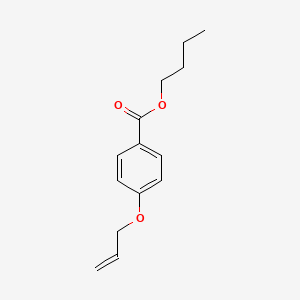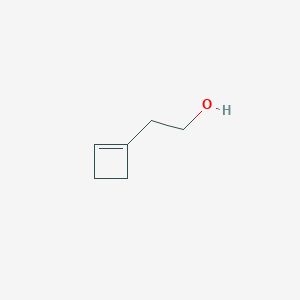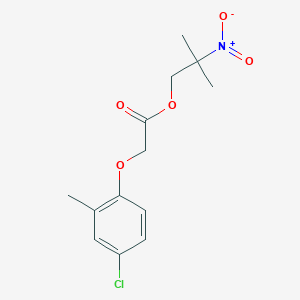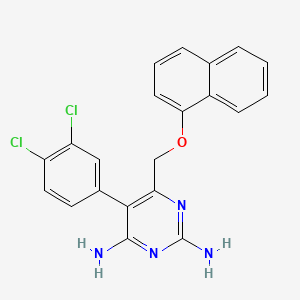
Acetonitrile, 2,2',2'',2'''-(1,3-propanediyldinitrilo)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is a complex organic compound with the molecular formula C11H14N6 It is characterized by the presence of multiple nitrile groups attached to a central propanediyldinitrilo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- typically involves the reaction of acetonitrile with a suitable dinitrilo compound under controlled conditions. One common method involves the use of a copper-catalyzed cyanomethylation reaction, where acetonitrile acts as both the solvent and the cyanide source . The reaction conditions often include the use of copper acetate as a catalyst and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, amines, and various substituted nitrile derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile groups can participate in nucleophilic addition or substitution reactions, while the central propanediyldinitrilo structure provides stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Malononitrile: A dinitrile compound with the formula CH2(CN)2.
Aminoacetonitrile: A nitrile compound with an amino group, formula NH2CH2CN.
Uniqueness: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is unique due to its multiple nitrile groups and the central propanediyldinitrilo structure, which provide distinct reactivity and stability compared to simpler nitrile compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
110057-45-9 |
|---|---|
Molekularformel |
C11H14N6 |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
2-[3-[bis(cyanomethyl)amino]propyl-(cyanomethyl)amino]acetonitrile |
InChI |
InChI=1S/C11H14N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1,6-11H2 |
InChI-Schlüssel |
KSCJDIGKTDTGDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC#N)CC#N)CN(CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)







![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)



